2-(Hydroxymethyl)pyrrolidine-3,4-diol

Descripción general

Descripción

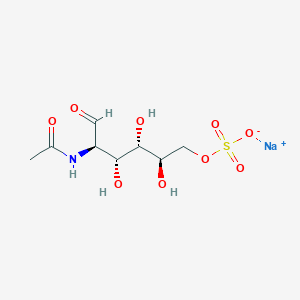

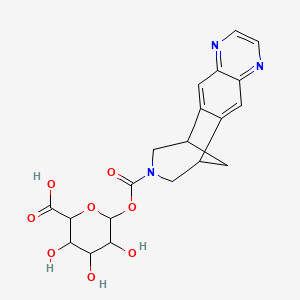

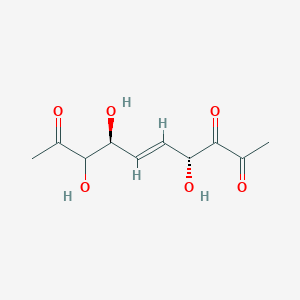

2-(Hydroxymethyl)pyrrolidine-3,4-diol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. This compound is notable for its hydroxymethyl group attached to the second carbon and hydroxyl groups on the third and fourth carbons. It has a molecular formula of C5H11NO3 and a molecular weight of 133.15 g/mol .

Métodos De Preparación

The synthesis of 2-(Hydroxymethyl)pyrrolidine-3,4-diol can be achieved through various methods. One common approach involves the biooxidation of N-protected aminotetraols. This process includes the following steps :

Bioxidation: N-protected aminotetraols are subjected to biooxidation.

Deprotection: The N-protecting group is removed to yield the desired product.

Another method involves the asymmetric synthesis starting from trans-4-hydroxy-L-proline. This route includes regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions.

Análisis De Reacciones Químicas

2-(Hydroxymethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Etherification: The hydroxyl groups can react with alkyl halides to form ethers.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

These reactions are typically carried out under specific conditions using common reagents such as carboxylic acids, alkyl halides, and oxidizing agents.

Aplicaciones Científicas De Investigación

2-(Hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Glycosidase Inhibition: Derivatives of this compound have been found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase.

Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.

Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing this compound in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence.

Mecanismo De Acción

The mechanism of action of 2-(Hydroxymethyl)pyrrolidine-3,4-diol involves its role as a purine nucleoside phosphorylase inhibitor. This enzyme catalyzes the phosphorolytic breakdown of the N-glycosidic bond in beta-(deoxy)ribonucleoside molecules, leading to the formation of free purine bases and pentose-1-phosphate . By inhibiting this enzyme, the compound can interfere with the metabolism of nucleosides, which is crucial for various biological processes.

Comparación Con Compuestos Similares

2-(Hydroxymethyl)pyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives. Similar compounds include:

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): This compound is also known for its glycosidase inhibitory activity.

Beta-lactam substituted polycyclic fused pyrrolidine alkaloids: These compounds have shown significant antibacterial activity.

The uniqueness of this compound lies in its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Propiedades

Número CAS |

100937-52-8 |

|---|---|

Fórmula molecular |

C6H14ClNO4 |

Peso molecular |

199.63 g/mol |

Nombre IUPAC |

2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H |

Clave InChI |

IFRNNJQXHHLGKS-UHFFFAOYSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

SMILES canónico |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

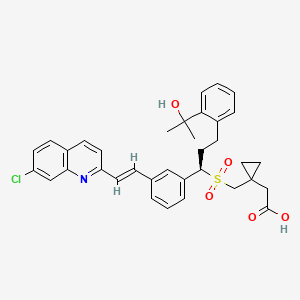

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)

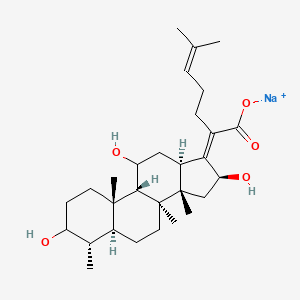

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

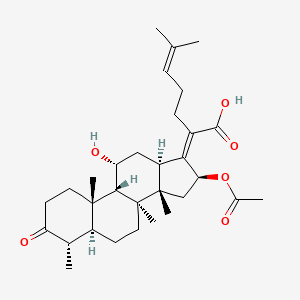

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)